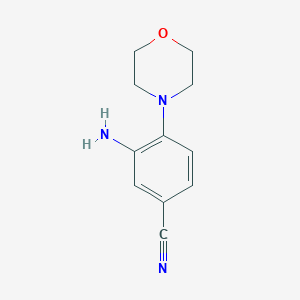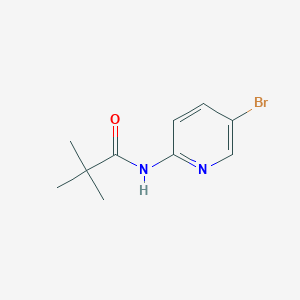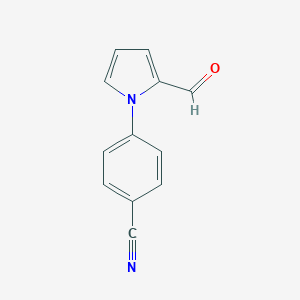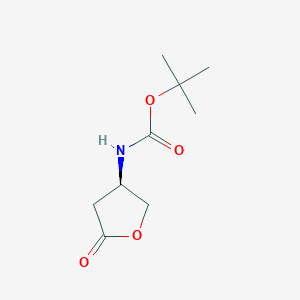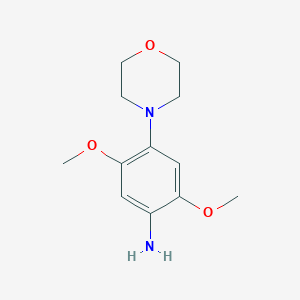![molecular formula C14H12ClNO2 B180046 N-[4-(4-chlorophenoxy)phenyl]acetamide CAS No. 76543-08-3](/img/structure/B180046.png)
N-[4-(4-chlorophenoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]acetamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower lipid levels in the blood. Clofibric acid is a synthetic compound that was first developed in the 1960s. It has been used in scientific research to study its mechanism of action and its effects on the body.
Mechanism of Action
Clofibric acid works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation, which results in a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease plasma triglyceride levels and increase HDL cholesterol levels. It has also been shown to decrease the expression of genes involved in lipid synthesis and increase the expression of genes involved in fatty acid oxidation.
Advantages and Limitations for Lab Experiments
Clofibric acid has several advantages for use in lab experiments. It is a synthetic compound that is easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. It has been shown to have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]acetamide acid. One direction is to study its effects on other metabolic pathways, such as glucose metabolism. Another direction is to study its potential use in the treatment of other conditions, such as non-alcoholic fatty liver disease. Additionally, there is a need for further research to better understand its off-target effects and how they may impact its use in experimental settings.
Synthesis Methods
Clofibric acid can be synthesized by the reaction of 4-chlorophenol and 4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to form N-[4-(4-chlorophenoxy)phenyl]acetamide.
Scientific Research Applications
Clofibric acid has been used in scientific research to study its effects on lipid metabolism and its potential use in the treatment of hyperlipidemia. Hyperlipidemia is a condition characterized by elevated levels of lipids in the blood, which can lead to the development of cardiovascular disease.
properties
CAS RN |
76543-08-3 |
|---|---|
Product Name |
N-[4-(4-chlorophenoxy)phenyl]acetamide |
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) |
InChI Key |
IKIDTUGKQJZCFS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Other CAS RN |
76543-08-3 |
synonyms |
Cl-ARC compound N-(4-(4-chlorophenoxy)phenyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




